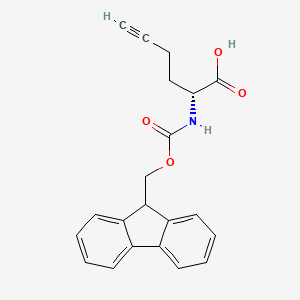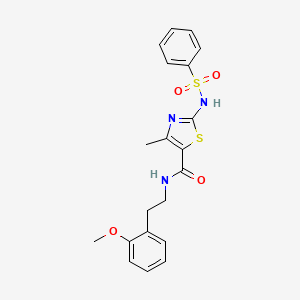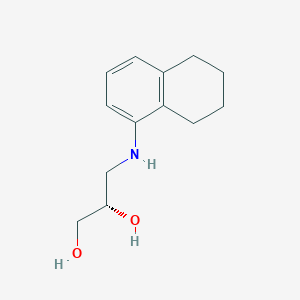
(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol, commonly known as THN-α, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN-α belongs to the class of compounds known as beta-adrenergic receptor agonists, and it has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Natural Product Synthesis and Total Synthesis Studies
The complex three-dimensional structure of diterpenes makes them challenging targets for total synthesis. Researchers have focused on developing efficient synthetic routes to access these compounds. Recent work by Professor Yong Qin’s team at Sichuan University has achieved the total synthesis of various diterpenoid alkaloids, including those with the (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol scaffold. Their innovative strategies, such as oxidative dearomatization/Diels-Alder cycloaddition, have enabled the construction of six different diterpenes and their corresponding natural product molecules .
Biological Activity Exploration
Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects. Researchers have investigated the biological properties of compounds related to (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol. These studies provide valuable insights into potential therapeutic applications and mechanisms of action .
Chemical Transformations and Derivatives
Understanding the reactivity of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol allows researchers to explore chemical transformations. Scientists have investigated its conversion to various derivatives, which may exhibit enhanced bioactivity or altered pharmacokinetic properties. These efforts contribute to drug discovery and development .
Ecological Significance
Diterpenes play essential roles in plant defense mechanisms. For instance, wild tobacco plants (Nicotiana attenuata) produce diterpenes as part of their chemical defense against herbivores. Researchers have studied how these compounds inhibit lipid biosynthesis in herbivores, providing insights into plant-herbivore interactions .
Enzymatic Studies
Enzymes involved in diterpene biosynthesis have been characterized. For example, Gre2p, a cytochrome P450 enzyme, catalyzes both the reduction of 2,5-hexanedione and the oxidation of (2S,5S)-hexanediol. Understanding these enzymatic processes aids in designing biocatalytic approaches for diterpene production .
Structural Elucidation and Spectroscopic Techniques
Researchers employ advanced spectroscopic methods (such as NMR, MS, and X-ray crystallography) to elucidate the structure of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol. These techniques provide critical information for confirming the compound’s identity and understanding its stereochemistry .
Xiao-Yu Liu, Feng-Peng Wang, and Yong Qin, Acc. Chem. Res. 2021, 54, 22–34 [Research on self-toxicity of diterpenes in wild tobacco](https://news.sciencenet.cn/htmlpaper/2021/1/202
Propiedades
IUPAC Name |
(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-11(16)8-14-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-16H,1-2,4,6,8-9H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGFMSFIQIJDEU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2NC[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

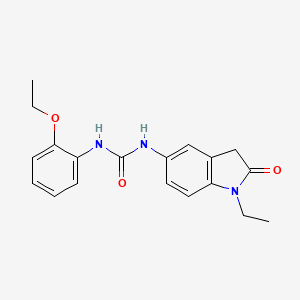
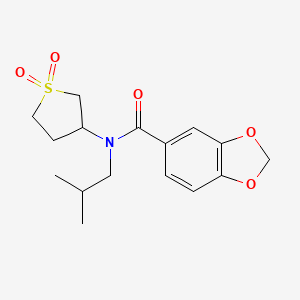
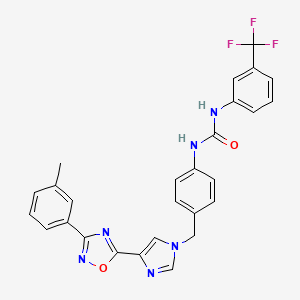
![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2627801.png)
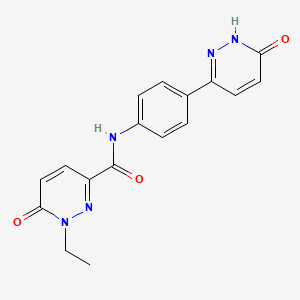
![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)
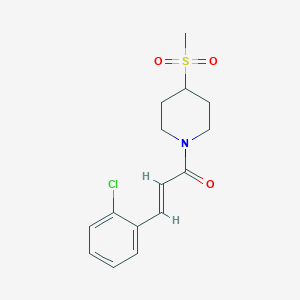
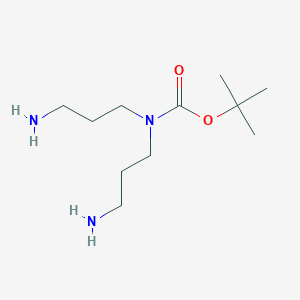

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2627812.png)
